molecular formula C20H23N3O B14564754 2-[(Butylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 61554-62-9

2-[(Butylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B14564754
CAS No.: 61554-62-9
M. Wt: 321.4 g/mol
InChI Key: WFEJJTPCDPBXEE-UHFFFAOYSA-N
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Description

2-[(Butylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a butylamino-methyl substituent at position 2 and a 2-methylphenyl group at position 3.

Properties

CAS No.

61554-62-9

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

2-(butylaminomethyl)-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C20H23N3O/c1-3-4-13-21-14-19-22-17-11-7-6-10-16(17)20(24)23(19)18-12-8-5-9-15(18)2/h5-12,21H,3-4,13-14H2,1-2H3

InChI Key

WFEJJTPCDPBXEE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the butylamino and o-tolyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Butylamino)methyl)-3-(o-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 of the quinazolinone core significantly impacts biological activity:

  • Chloromethyl group (2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one): This compound () has a chloromethyl group instead of the butylamino-methyl group.
  • Hydroxyphenylamino-methyl group (QN03): In , QN03 (3-(4-chlorophenyl)-2-[(3-hydroxyphenylamino)methyl]-quinazolin-4-one) demonstrated notable anti-inflammatory and antibacterial activity. The hydroxyl group enhances hydrogen-bonding capacity, which may improve target binding compared to the aliphatic butylamino group in the target compound .
  • Aliphatic vs. Aromatic Thio Groups: highlights that 2-(aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4) exhibit stronger carbonic anhydrase inhibition (KI = 6.4–14.2 nM) than benzylthio derivatives (KI = 66.5–173.4 nM). This suggests that aliphatic chains, like the butylamino group, may optimize enzyme interactions .

Substituent Effects at Position 3

The 2-methylphenyl group at position 3 distinguishes the target compound from analogs with halogenated or electron-rich aryl groups:

  • Halogenated Aryl Groups : Compounds 9a (3-(4-fluorophenyl)) and 9h (3-(4-chlorophenyl)) () showed potent antibacterial activity against Proteus vulgaris and Bacillus subtilis, with inhibition zones of 1.1–1.4 cm. The electron-withdrawing fluorine and chlorine atoms likely enhance electrophilicity, improving interactions with bacterial cell components .
  • Trifluoromethylphenyl Group : Compound 7c (3-(3-trifluoromethylphenyl)) () has a strongly electron-withdrawing CF₃ group, which may increase metabolic stability but reduce solubility compared to the 2-methylphenyl group .

Antibacterial Activity

Compound Substituent (Position 2) Substituent (Position 3) Activity (Zone of Inhibition) Reference Drug
Target Compound Butylamino-methyl 2-methylphenyl Not reported Ciprofloxacin
9a () 4-Oxo-2-phenylquinazolin-3-ylamino 4-fluorophenyl 1.1 cm (P. vulgaris), 1.4 cm (B. subtilis) Ciprofloxacin
9h () 4-Oxo-2-phenylquinazolin-3-ylamino 4-chlorophenyl 1.2 cm (P. vulgaris), 1.0 cm (B. subtilis) Ciprofloxacin
QN03 () 3-Hydroxyphenylamino-methyl 4-chlorophenyl Comparable to standard anti-inflammatory drugs Diclofenac

Enzyme Inhibition

  • Carbonic Anhydrase II (hCA II): Aliphatic-thio derivatives (e.g., compound 2 in ) show KI values of 6.4–14.2 nM, outperforming aromatic-thio analogs. The target compound’s butylamino group may similarly enhance enzyme interaction .

Spectroscopic Characterization

  • IR Spectroscopy: The target compound’s C=O stretch (~1698 cm⁻¹, similar to compound 9d in ) and N-H vibrations (~3292 cm⁻¹) would confirm quinazolinone and amine functionalities .
  • NMR: The 2-methylphenyl group’s aromatic protons (δ ~7.15–8.48 ppm, ) and butylamino’s aliphatic protons (δ ~0.8–3.0 ppm) would distinguish it from halogenated analogs .

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